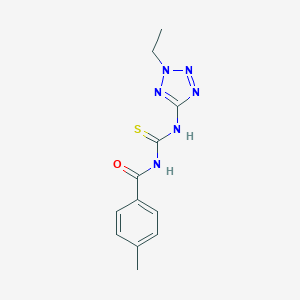
N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea is a synthetic organic compound characterized by the presence of a tetrazole ring, a carbamothioyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea typically involves the following steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For example, 2-ethyl-2H-tetrazole can be prepared by reacting ethyl azide with acetonitrile under acidic conditions .
-
Introduction of the Carbamothioyl Group: : The carbamothioyl group can be introduced by reacting the tetrazole derivative with thiophosgene (CSCl₂) in the presence of a base such as triethylamine. This reaction typically occurs at low temperatures to prevent decomposition of the intermediate products .
-
Formation of the Benzamide Moiety: : The final step involves coupling the carbamothioyl-tetrazole intermediate with 4-methylbenzoic acid or its derivatives. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitro groups (if present) on the benzamide moiety, converting them to amines.
-
Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design. Researchers explore its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their potential pharmacological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to
Properties
Molecular Formula |
C12H14N6OS |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
N-[(2-ethyltetrazol-5-yl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C12H14N6OS/c1-3-18-16-11(15-17-18)14-12(20)13-10(19)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,14,16,19,20) |
InChI Key |
HXWMPZPQVDUFOE-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251184.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B251185.png)
![N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251187.png)
![3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251190.png)
![5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251191.png)
![5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251192.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B251195.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B251199.png)
![4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251200.png)
![3-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251201.png)
![2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251202.png)
![3,4,5-Trimethoxy-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B251203.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B251205.png)
![2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251207.png)
